

A Comparative Guide to the Structural Confirmation of 6-Nitrocinnolin-4-ol Derivatives

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Compound of Interest

Compound Name: 6-Nitrocinnolin-4-ol

CAS No.: 7387-19-1

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For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The bioactivity, safety, and patentability of a novel compound hinge on its precise atomic arrangement. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of **6-nitrocinnolin-4-ol** and its derivatives, a class of compounds of interest for their potential pharmacological activities.

The cinnoline scaffold, a bicyclic heteroaromatic system, presents unique challenges and opportunities for structural elucidation. The presence of a nitro group and a hydroxyl group in **6-nitrocinnolin-4-ol** introduces electronic effects and the potential for tautomerism, making a multi-faceted analytical approach essential. This guide will not only detail the "what" and "how" of these techniques but also the crucial "why" that underpins the experimental choices, providing a robust framework for confident structural assignment.

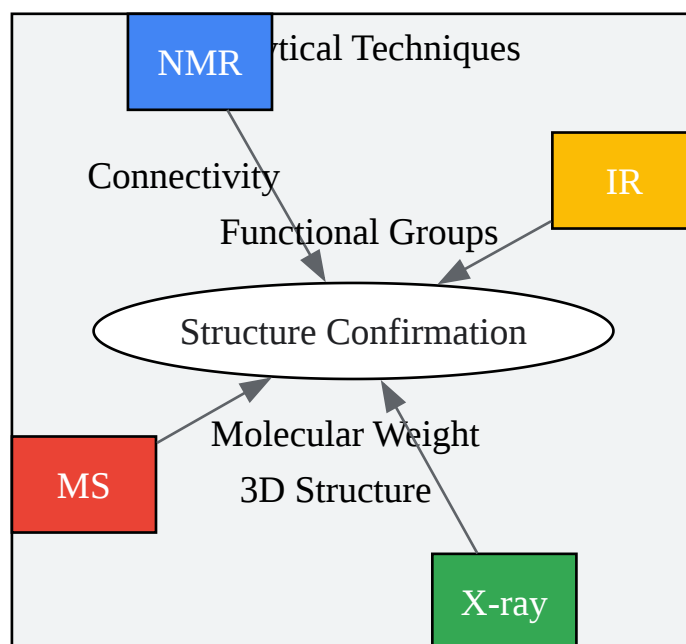
The Tautomeric Nature of 6-Nitrocinnolin-4-ol

A key consideration in the structural analysis of **6-nitrocinnolin-4-ol** is its existence in tautomeric forms: the -ol form (**6-nitrocinnolin-4-ol**) and the -one form (6-nitro-1H-cinnolin-4-

one). The predominant tautomer can be influenced by the solvent, temperature, and pH. Spectroscopic data, particularly from UV, IR, and NMR studies, are crucial for determining the predominant tautomer in different environments.[1] For 4-hydroxy-substituted cinnolines, the 4-oxo form is generally favored in aqueous solutions. The structural confirmation process must therefore not only identify the core scaffold and substituent positions but also discern the dominant tautomeric state under the experimental conditions.

A Multi-Modal Approach to Structural Confirmation

No single analytical technique provides a complete structural picture. Instead, a synergistic approach, combining data from multiple spectroscopic and analytical methods, is the gold standard. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.



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Caption: Interplay of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **6-nitrocinnolin-4-ol** derivatives, a suite of NMR experiments is employed to build a complete structural picture.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

- **Chemical Shift (δ):** The position of a proton signal is highly sensitive to its electronic environment. The electron-withdrawing nitro group will deshield nearby aromatic protons, causing them to appear at a higher chemical shift (downfield). The position of the hydroxyl proton can vary and is often broad, depending on the solvent and concentration.
- **Spin-Spin Coupling (J):** The splitting of proton signals into multiplets reveals the number of neighboring protons. This is crucial for determining the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: Probing the Carbon Framework

While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton.[3][4]

- **Chemical Shift (δ):** Carbon chemical shifts are also influenced by substituents. The carbon atom attached to the nitro group will be significantly deshielded. The carbonyl carbon in the cinnolin-4-one tautomer will appear at a characteristic downfield shift (typically >160 ppm).

2D NMR Techniques: Connecting the Pieces

For complex molecules, 2D NMR experiments are indispensable for unambiguously assigning signals and establishing connectivity.

- **COSY (Correlation Spectroscopy):** Identifies protons that are coupled to each other (typically separated by two or three bonds). This is instrumental in tracing out the proton networks within the aromatic rings.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across heteroatoms.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Shows spatial proximity between protons, which can help in determining the three-dimensional conformation of the molecule.

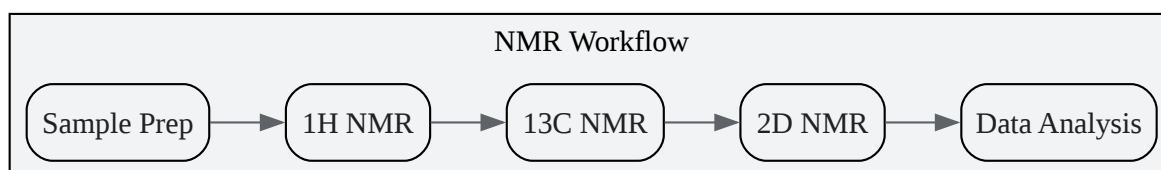
Hypothetical NMR Data for 6-Nitro-1H-cinnolin-4-one

Technique	Atom	Hypothetical Chemical Shift (ppm)	Key Correlations / Multiplicity
¹ H NMR	H-3	~6.5	s
	H-5	~8.8	d, J ≈ 9 Hz
	H-7	~8.5	dd, J ≈ 9, 2 Hz
	H-8	~8.0	d, J ≈ 2 Hz
	N-H	>12	br s
¹³ C NMR	C-3	~110	
	C-4	~175 (C=O)	
	C-4a	~140	
	C-5	~125	
	C-6	~145 (C-NO ₂)	
	C-7	~120	
	C-8	~130	
	C-8a	~148	
	HMBC	H-5	C-4, C-7, C-8a
		H-7	C-5, C-8a
	H-8	C-4a, C-6	
	N-H	C-4, C-4a, C-8a	

Experimental Protocol: NMR Analysis of a 6-Nitrocinnolin-4-ol Derivative

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for potentially less soluble compounds and allows for the observation of exchangeable protons like N-H and O-H).

- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Acquisition:
 - COSY: Acquire a gradient-enhanced COSY spectrum to establish ^1H - ^1H correlations.
 - HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ^1H - ^{13}C one-bond correlations.
 - HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range ^1H - ^{13}C correlations. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 2-10 Hz).
- Data Processing and Analysis: Process the spectra using appropriate software. Integrate ^1H signals, assign chemical shifts, and analyze coupling patterns and 2D correlations to build the final structure.



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Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. It is a crucial technique for confirming the expected

molecular formula.

Ionization Techniques: A Comparative Overview

- Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide valuable structural information.
- Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$ with minimal fragmentation. This is ideal for confirming the molecular weight.

Fragmentation Analysis of Nitroaromatic Compounds

In EI-MS, nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO_2 (46 Da) and NO (30 Da).^[5] The fragmentation of the cinnoline ring system itself can also provide clues about the structure.

Hypothetical Mass Spectrometry Data for 6-Nitrocinnolin-4-ol (Molecular Weight: 191.15 g/mol)

Ionization	m/z	Interpretation
ESI (+)	192.0455	$[M+H]^+$
ESI (-)	190.0302	$[M-H]^-$
EI	191	$[M]^+$
161	$[M-\text{NO}]^+$	
145	$[M-\text{NO}_2]^+$	
117	Further fragmentation	

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- ESI-MS: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire spectra in both positive and negative ion modes.
- EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a GC inlet.
- Data Analysis: Determine the molecular weight from the ESI data. If high-resolution data is available, calculate the elemental composition. Analyze the fragmentation pattern from the EI data to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.^[3] For **6-nitrocinnolin-4-ol** derivatives, IR is particularly useful for identifying the nitro group and the carbonyl group of the cinnolin-4-one tautomer.

Characteristic IR Absorptions

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
N-O (Nitro)	Asymmetric stretch	1500-1570
N-O (Nitro)	Symmetric stretch	1300-1370
C=O (Amide in cinnolinone)	Stretch	1640-1680
O-H (Alcohol in cinnolol)	Stretch	3200-3600 (broad)
N-H (Amide in cinnolinone)	Stretch	3100-3300
C=C, C=N (Aromatic)	Stretch	1450-1600

The presence of a strong absorption around 1650 cm⁻¹ is a strong indicator of the cinnolin-4-one tautomer.

Experimental Protocol: FTIR Analysis of a Solid Sample

- **Sample Preparation (KBr Pellet):** Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. [6] Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This technique can definitively resolve questions of tautomerism and stereochemistry. While not always feasible, a crystal structure provides the highest level of confidence in a structural assignment.

For instance, the crystal structure of the related compound 6-nitroquinazolin-4(3H)-one has been determined, revealing that it exists in the quinazolinone tautomeric form in the solid state. This provides a valuable reference point for what might be expected for **6-nitrocinnolin-4-ol**.

Hypothetical Crystal Data for 6-Nitro-1H-cinnolin-4-one

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Key Bond Lengths	C=O: ~1.23 Å, N-N: ~1.35 Å, C-NO ₂ : ~1.47 Å
Tautomeric Form	Cinnolin-4-one

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
- Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the atomic positions and thermal parameters.
- Structural Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The structural confirmation of **6-nitrocinnolin-4-ol** derivatives requires a comprehensive and systematic approach. While NMR spectroscopy, particularly with the aid of 2D techniques, provides the most detailed information in solution, it should be corroborated with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups. When possible, single-crystal X-ray diffraction offers the ultimate, definitive proof of the solid-state structure. By judiciously applying and comparing the data from these complementary techniques, researchers can achieve a high level of confidence in their structural assignments, a critical foundation for further drug development and scientific inquiry.

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